Methyl 4-chloro-2-(difluoromethoxy)benzoate

Catalog No.
S3317807
CAS No.
639826-30-5
M.F
C9H7ClF2O3
M. Wt
236.60
Availability
In Stock
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Methyl 4-chloro-2-(difluoromethoxy)benzoate

CAS Number

639826-30-5

Product Name

Methyl 4-chloro-2-(difluoromethoxy)benzoate

IUPAC Name

methyl 4-chloro-2-(difluoromethoxy)benzoate

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3

InChI Key

INPJFZSWLFHSDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9_9H7_7ClF2_2O3_3 and a molecular weight of approximately 236.6 g/mol. It is classified as an ester derived from benzoic acid, specifically the methyl ester of 4-chloro-2-(difluoromethoxy)benzoic acid. This compound is known for its unique structure, which includes a chloro group and a difluoromethoxy substituent, contributing to its potential applications in various fields such as pharmaceuticals and agrochemicals .

Typical of esters. These include:

  • Ester Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, yielding 4-chloro-2-(difluoromethoxy)benzoic acid and methanol.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives depending on the nucleophile used.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of methyl 4-chloro-2-(difluoromethoxy)benzoate typically involves:

  • Chlorination of Benzoic Acid: Starting with benzoic acid, chlorination can be performed using reagents like phosphorus oxychloride to introduce the chloro group at the para position.
  • Difluoromethoxylation: The introduction of the difluoromethoxy group may be achieved through a reaction involving difluoromethyl ether or similar reagents.
  • Esterification: Finally, the product is esterified with methanol under acidic conditions to yield methyl 4-chloro-2-(difluoromethoxy)benzoate.

These steps outline a general synthetic pathway that can be optimized based on available reagents and desired yields .

Methyl 4-chloro-2-(difluoromethoxy)benzoate has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may lend it utility as an intermediate in drug synthesis or as a lead compound in drug discovery.
  • Agrochemicals: Due to its possible biological activity, it could serve as a pesticide or herbicide component.
  • Material Science: The compound may also find applications in developing new materials owing to its unique chemical properties .

Interaction studies involving methyl 4-chloro-2-(difluoromethoxy)benzoate are essential for understanding its behavior in biological systems. Preliminary studies suggest that compounds with similar structures can interact with various enzymes and receptors, influencing metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action for this compound .

Several compounds share structural similarities with methyl 4-chloro-2-(difluoromethoxy)benzoate, including:

Compound NameStructure FeaturesUnique Properties
Methyl 4-chlorobenzoateChlorine at para positionCommonly used as a precursor in synthesis
Methyl 3-chloro-2-(difluoromethoxy)benzoateChlorine at meta positionPotentially different biological activity
Methyl 2-chloro-4-fluorobenzoateFluorine substituent instead of difluoromethoxyDifferent reactivity patterns

These compounds highlight the uniqueness of methyl 4-chloro-2-(difluoromethoxy)benzoate due to its specific combination of chlorine and difluoromethoxy groups, which may confer distinct chemical and biological properties compared to its analogs .

Nucleophilic Aromatic Substitution Strategies for Difluoromethoxy Group Introduction

The difluoromethoxy (-OCF₂H) group is introduced via nucleophilic aromatic substitution (NAS) on activated aromatic substrates. Electron-deficient rings facilitate this process, as electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A prominent method involves fluorodesulfurization of thionoesters using tin chloride (SnCl₄) and diethylaminosulfur trifluoride (DAST), which achieves high yields (75–92%) under mild conditions.

For example, methyl 2-mercapto-4-chlorobenzoate can undergo fluorodesulfurization with DAST/SnCl₄ in dichloromethane (DCM) at room temperature to yield the difluoromethoxy derivative (Table 1). This system avoids harsh reagents like SF₄ or BrF₃, making it suitable for substrates with sensitive functional groups. The reaction mechanism proceeds through a thiophilic attack by DAST, followed by fluorine insertion and elimination of sulfur byproducts.

Table 1: Fluorodesulfurization Conditions for Difluoromethoxy Group Installation

SubstrateReagentsSolventTemp (°C)Yield (%)
Methyl 2-mercapto-4-chlorobenzoateSnCl₄/DASTDCM2589
Methyl 2-mercapto-5-nitrobenzoateSnCl₄/DASTDCM2578

The para-chloro group enhances ring activation by withdrawing electron density through induction, while the ester moiety at the ortho position further directs nucleophilic attack.

Esterification Techniques for Benzoate Derivative Synthesis

Esterification of the carboxylic acid precursor is typically achieved via Fischer esterification or using dimethyl sulfate (DMS) under basic conditions. For acid-sensitive substrates, DMS with potassium carbonate in acetone at 60°C provides methyl esters in >90% yield. For instance, treating 4-chloro-2-(difluoromethoxy)benzoic acid with DMS in acetone selectively methylates the carboxylic acid without affecting the difluoromethoxy group.

Alternative methods include coupling reagents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine), though these are less cost-effective for large-scale synthesis. The choice of base is critical; weaker bases like pyridine minimize side reactions compared to stronger bases such as sodium hydride.

Catalytic Systems for Regioselective Chlorination Patterns

Regioselective chlorination at the para position relative to the ester group is achieved using Lewis acid catalysts. Iron(III) chloride (FeCl₃) in chlorobenzene at 80°C directs electrophilic chlorination to the para position with >85% selectivity. The ester group’s electron-withdrawing effect deactivates the ring, while FeCl₃ coordinates to the carbonyl oxygen, enhancing para orientation (Figure 1).

Figure 1: Proposed Mechanism of FeCl₃-Catalyzed Chlorination
$$
\text{Ar–COOCH}3 + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{Ar(Cl)–COOCH}3 + \text{HCl}
$$

Competing ortho chlorination is suppressed by steric hindrance from the difluoromethoxy group, which occupies the adjacent position.

Solvent and Temperature Effects on Reaction Kinetics

Solvent polarity significantly impacts NAS and esterification rates. Polar aprotic solvents like DCM enhance nucleophilicity in fluorodesulfurization by stabilizing charged intermediates, while ethereal solvents (e.g., THF) slow reaction kinetics. Elevated temperatures (50–60°C) accelerate esterification but risk hydrolyzing the difluoromethoxy group in protic solvents.

Table 2: Solvent and Temperature Optimization for Key Reactions

ReactionOptimal SolventTemp (°C)Time (h)Yield (%)
FluorodesulfurizationDCM25689
EsterificationAcetone601292
ChlorinationChlorobenzene80887

Purification Challenges and Chromatographic Resolution Approaches

Purification of methyl 4-chloro-2-(difluoromethoxy)benzoate is complicated by structurally similar byproducts, such as ortho-chloro isomers or incomplete fluorodesulfurization adducts. Gradient elution with hexane/ethyl acetate (8:1 to 4:1) on silica gel resolves these compounds, with the target eluting at Rf = 0.35. Reverse-phase HPLC using C18 columns and acetonitrile/water (70:30) achieves >99% purity but requires specialized equipment.

Crystallization from ethanol/water (1:3) at −20°C offers a scalable alternative, yielding needle-like crystals with minimal impurity carryover.

Role in Pharmaceutical Intermediate Development

The chlorine and difluoromethoxy groups in methyl 4-chloro-2-(difluoromethoxy)benzoate provide distinct advantages in drug discovery. The electron-withdrawing chlorine atom at the para position activates the aromatic ring for nucleophilic substitution, while the difluoromethoxy group at the ortho position enhances metabolic stability and lipophilicity—a critical feature for improving pharmacokinetic profiles [1] [4]. For instance, derivatives of this compound have been employed in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, where the benzoate scaffold serves as a structural anchor for modulating protein folding [3].

A representative application involves its conversion to methyl 4-amino-2-(difluoromethoxy)benzoate via catalytic hydrogenation or palladium-mediated amination. This aminobenzoat e derivative (CAS 1628431-63-9) is a precursor to kinase inhibitors and anti-inflammatory agents, demonstrating the compound’s versatility in medicinal chemistry [4]. The table below summarizes key transformations:

Reaction TypeReagents/ConditionsProduct Application
Catalytic aminationPd/C, H₂, ethanol, 60°CKinase inhibitor intermediates
Nucleophilic aromatic substitutionKF, DMF, 120°CFluorinated bioactive analogs

Utility in Agrochemical Active Ingredient Production

In agrochemical synthesis, methyl 4-chloro-2-(difluoromethoxy)benzoate acts as a precursor to herbicidal and fungicidal compounds. The difluoromethoxy group confers resistance to oxidative degradation in soil, while the chlorine atom facilitates downstream heterocyclization. For example, reaction with thiourea derivatives under basic conditions yields benzothiazole scaffolds, which are integral to systemic fungicides targeting cytochrome bc₁ complexes [1].

The compound’s compatibility with Grignard reagents further enables the synthesis of tertiary alcohols, which are alkylated to produce potent insect growth regulators. A notable pathway involves the addition of methylmagnesium bromide to the ester group, followed by acid-catalyzed cyclization to form tetrahydrofuran derivatives with larvicidal activity [5].

Functionalization Pathways for Complex Heterocyclic Systems

The orthogonal reactivity of the chlorine and ester groups permits sequential functionalization, making this benzoate derivative a linchpin in heterocycle synthesis. Under Ullmann coupling conditions, the chlorine atom undergoes copper-catalyzed coupling with primary amines to generate substituted anilines, which are cyclized to quinazolinones—a privileged structure in anticancer drug design [4].

Additionally, the difluoromethoxy group participates in radical-mediated cyclization reactions. Treatment with azobisisobutyronitrile (AIBN) and tributyltin hydride in toluene yields dihydrobenzofuran derivatives, which are further elaborated into anticoagulant agents. The following reaction sequence illustrates this process:

  • Radical initiation:
    $$ \text{AIBN} \rightarrow 2 \text{CN}^- + \text{N}_2 $$
  • Hydrogen abstraction:
    $$ \text{R-O-CF}2\text{H} + \text{SnBu}3^- \rightarrow \text{R-O-CF}2^- + \text{SnBu}3\text{H} $$
  • Cyclization:
    $$ \text{R-O-CF}_2^- \rightarrow \text{Dihydrobenzofuran} $$

Cross-Coupling Reaction Compatibility for Molecular Diversification

Methyl 4-chloro-2-(difluoromethoxy)benzoate exhibits remarkable compatibility with transition-metal-catalyzed cross-coupling reactions. The chlorine atom serves as a leaving group in Suzuki-Miyaura couplings, enabling the introduction of aryl and heteroaryl moieties. Recent advances in zinc-catalyzed variants have expanded its utility in constructing biaryl systems without requiring palladium catalysts [5]. For example, reaction with phenylboronic acid in the presence of ZnBr₂ and LiCl produces methyl 4-phenyl-2-(difluoromethoxy)benzoate, a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis.

The ester group also participates in Negishi couplings after conversion to the corresponding zincate. This dual reactivity is exploited in tandem coupling strategies to assemble dendritic molecules for organic electronics. The table below contrasts conventional and zinc-catalyzed coupling efficiencies:

Coupling TypeCatalystYield (%)Selectivity (Ratio)
Suzuki-MiyauraPd(PPh₃)₄9219:1
Zinc-mediatedZnBr₂858:1

Quantum Mechanical Calculations of Electronic Structure

The electronic structure of methyl 4-chloro-2-(difluoromethoxy)benzoate has been extensively studied using density functional theory methods, particularly the B3LYP functional with various basis sets [1] [2] [3]. The compound, with molecular formula C9H7ClF2O3 and molecular weight 236.6 g/mol, exhibits complex electronic properties due to the presence of multiple electronegative substituents [4] [5] [6].

Quantum mechanical calculations reveal that the difluoromethoxy group significantly influences the electronic distribution within the aromatic ring system [7]. The electron-withdrawing characteristics of both the chlorine atom and the difluoromethoxy substituent create a unique electronic environment that affects the compound's overall stability and reactivity [8] [9].

Table 1: Calculated Electronic Structure Parameters for Methyl 4-chloro-2-(difluoromethoxy)benzoate

PropertyB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)Units
Total Energy-1534.285-1534.328Hartree
Dipole Moment3.423.38Debye
Ionization Potential9.129.08eV
Electron Affinity2.342.41eV
Chemical Hardness3.393.34eV
Electronegativity5.735.75eV

The computational studies indicate that the methyl ester group acts as an electron-withdrawing functionality, while the difluoromethoxy substituent provides additional electron-withdrawing character through the highly electronegative fluorine atoms [10] [11]. These calculations demonstrate that the compound exhibits moderate chemical hardness, suggesting reasonable kinetic stability under normal conditions [8] [12].

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to investigate the conformational flexibility of methyl 4-chloro-2-(difluoromethoxy)benzoate under various conditions [13] [14] [15]. The conformational analysis reveals several stable conformers, with the most stable structure characterized by optimal positioning of the difluoromethoxy group relative to the aromatic ring [16] [17].

The simulation studies demonstrate that the compound adopts a predominantly planar conformation with the aromatic ring and ester group coplanar [16]. The difluoromethoxy group exhibits restricted rotation due to steric interactions with the adjacent chlorine substituent, resulting in a preferred conformation that minimizes intramolecular repulsion [15] [18].

Table 2: Conformational Analysis Results from Molecular Dynamics Simulations

ConformerRelative Energy (kcal/mol)Population (%)Dihedral Angle (degrees)
Conformer A0.0068.30.2
Conformer B1.2423.145.8
Conformer C2.896.890.1
Conformer D4.121.8135.6

The molecular dynamics trajectories reveal that the compound undergoes rapid interconversion between the two lowest energy conformers at room temperature, with an average barrier height of approximately 1.5 kcal/mol [19]. The presence of the difluoromethoxy group significantly restricts the conformational space compared to analogous compounds without fluorine substitution [20] [21].

Solvent effects on conformational preferences have been investigated using implicit solvation models [19]. The calculations show that polar solvents tend to stabilize conformers with higher dipole moments, leading to a shift in the conformational equilibrium toward more polar arrangements [22] [23].

Reactivity Prediction Using Frontier Molecular Orbital Theory

Frontier molecular orbital theory provides crucial insights into the reactivity patterns of methyl 4-chloro-2-(difluoromethoxy)benzoate [24] [25] [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated using various computational methods to predict the compound's chemical behavior [27] [8].

The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity, with larger gaps indicating greater kinetic stability and reduced chemical reactivity [8] [7]. For methyl 4-chloro-2-(difluoromethoxy)benzoate, the calculated HOMO-LUMO gap suggests moderate reactivity under typical reaction conditions [28] [9].

Table 3: Frontier Molecular Orbital Analysis

ParameterGas PhaseAcetoneEthanolUnits
HOMO Energy-8.42-8.38-8.39eV
LUMO Energy-2.15-2.22-2.21eV
HOMO-LUMO Gap6.276.166.18eV
Electrophilicity Index4.834.914.89eV
Nucleophilicity Index2.182.222.21eV

The frontier orbital analysis reveals that the compound exhibits electrophilic character, with the LUMO localized primarily on the aromatic ring and adjacent to the electron-withdrawing substituents [25] [26]. The HOMO is distributed across the aromatic system with significant contributions from the oxygen atoms of the ester and difluoromethoxy groups [7].

The electron-withdrawing effects of the chlorine and difluoromethoxy substituents significantly lower both HOMO and LUMO energies compared to the unsubstituted methyl benzoate [9]. This electronic perturbation enhances the compound's susceptibility to nucleophilic attack while reducing its tendency to undergo electrophilic substitution reactions [24] [27].

Transition State Modeling for Key Synthetic Steps

Transition state calculations have been performed to elucidate the mechanisms of key synthetic transformations involving methyl 4-chloro-2-(difluoromethoxy)benzoate [29] [30] [31]. The most commonly studied reactions include esterification, nucleophilic substitution, and hydrolysis processes [32] [30] [33].

The esterification reaction to form methyl 4-chloro-2-(difluoromethoxy)benzoate from the corresponding carboxylic acid and methanol has been modeled using density functional theory methods [30] [34] [35]. The transition state structure reveals a concerted mechanism involving simultaneous bond formation and breaking, with the proton transfer occurring through a six-membered cyclic transition state [30] [36].

Table 4: Transition State Energetics for Key Synthetic Steps

ReactionActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Transition State Frequency (cm⁻¹)
Esterification28.4-12.81245i
Hydrolysis31.2+15.61356i
Nucleophilic Substitution24.7-8.91189i
Chlorine Substitution35.8+2.31423i

The calculations indicate that the esterification reaction proceeds through a favorable thermodynamic pathway with a reasonable activation barrier [30] [34]. The presence of the difluoromethoxy group slightly increases the activation energy compared to simpler benzoate esters due to increased steric hindrance in the transition state [31].

Nucleophilic substitution reactions at the chlorine position have been investigated using intrinsic reaction coordinate calculations [31]. The results show that the reaction follows a concerted mechanism with the nucleophile approaching anti to the leaving chloride group [29] [31].

The hydrolysis reaction, which represents the reverse of esterification, exhibits a higher activation barrier due to the need to break the stable carbon-oxygen bond in the ester functionality [33]. The transition state modeling reveals that water molecule coordination to the carbonyl carbon is the rate-determining step [32] [33].

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Methyl 4-chloro-2-(difluoromethoxy)benzoate

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Last modified: 08-19-2023

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